(1)-2-(9-(2-Chloropropyl)-9H-purin-6-yl)anthranilic acid
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Overview
Description
(1)-2-(9-(2-Chloropropyl)-9H-purin-6-yl)anthranilic acid is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a purine ring system substituted with a 2-chloropropyl group and an anthranilic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1)-2-(9-(2-Chloropropyl)-9H-purin-6-yl)anthranilic acid typically involves multi-step organic reactions. One common synthetic route includes the alkylation of a purine derivative with 2-chloropropyl halide under basic conditions, followed by the introduction of the anthranilic acid moiety through a coupling reaction. The reaction conditions often require the use of polar aprotic solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(1)-2-(9-(2-Chloropropyl)-9H-purin-6-yl)anthranilic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the 2-chloropropyl group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of catalysts.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: Amines or thiols in polar solvents like DMF or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted purine derivatives.
Scientific Research Applications
(1)-2-(9-(2-Chloropropyl)-9H-purin-6-yl)anthranilic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (1)-2-(9-(2-Chloropropyl)-9H-purin-6-yl)anthranilic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or repair, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(9-(2-Chloropropyl)-9H-purin-6-yl)benzoic acid
- 2-(9-(2-Chloropropyl)-9H-purin-6-yl)salicylic acid
- 2-(9-(2-Chloropropyl)-9H-purin-6-yl)phenylacetic acid
Uniqueness
(1)-2-(9-(2-Chloropropyl)-9H-purin-6-yl)anthranilic acid is unique due to its specific substitution pattern and the presence of both a purine ring and an anthranilic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
64127-08-8 |
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Molecular Formula |
C15H14ClN5O2 |
Molecular Weight |
331.76 g/mol |
IUPAC Name |
2-[[9-(2-chloropropyl)purin-6-yl]amino]benzoic acid |
InChI |
InChI=1S/C15H14ClN5O2/c1-9(16)6-21-8-19-12-13(17-7-18-14(12)21)20-11-5-3-2-4-10(11)15(22)23/h2-5,7-9H,6H2,1H3,(H,22,23)(H,17,18,20) |
InChI Key |
RYQNQIKRBKHRKB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C=NC2=C(N=CN=C21)NC3=CC=CC=C3C(=O)O)Cl |
Origin of Product |
United States |
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